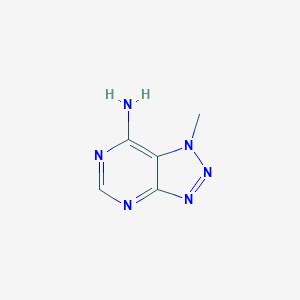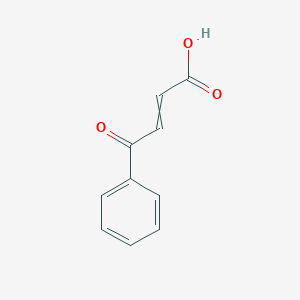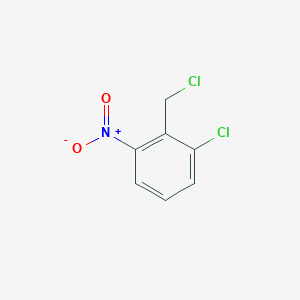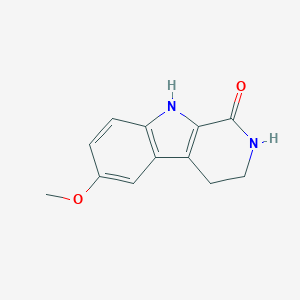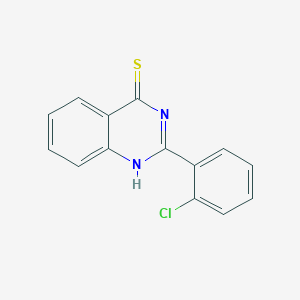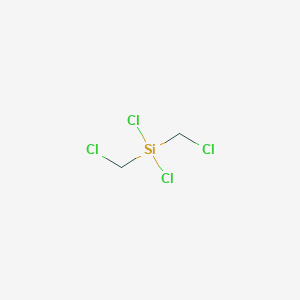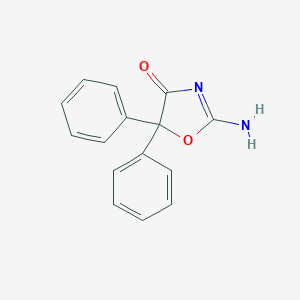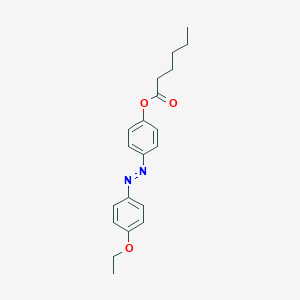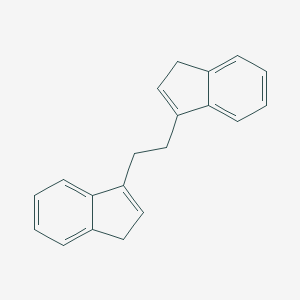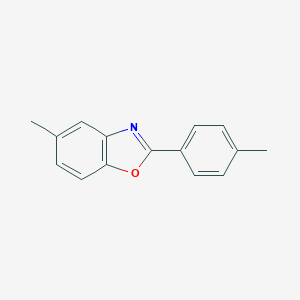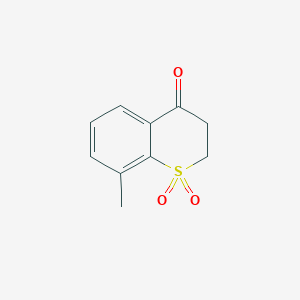
Thiochroman-4-one, 8-methyl-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiochroman-4-one, 8-methyl-, 1,1-dioxide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. Thiochroman-4-one, 8-methyl-, 1,1-dioxide is particularly interesting due to its unique structure, which makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of thiochroman-4-one, 8-methyl-, 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are critical for cancer cell growth and survival. Specifically, thiochroman-4-one, 8-methyl-, 1,1-dioxide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, thiochroman-4-one, 8-methyl-, 1,1-dioxide can prevent cancer cells from dividing and multiplying.
Effets Biochimiques Et Physiologiques
Thiochroman-4-one, 8-methyl-, 1,1-dioxide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and antioxidant effects. Studies have also suggested that thiochroman-4-one, 8-methyl-, 1,1-dioxide may have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of thiochroman-4-one, 8-methyl-, 1,1-dioxide for lab experiments is its relatively simple synthesis method. This makes it a cost-effective compound to produce, which is important for researchers working on a tight budget. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are numerous future directions for research on thiochroman-4-one, 8-methyl-, 1,1-dioxide. One potential area of research is the development of new cancer treatments based on this compound. Researchers may also explore the use of thiochroman-4-one, 8-methyl-, 1,1-dioxide in the treatment of other diseases, such as neurological disorders or inflammatory conditions. Additionally, researchers may investigate the potential of thiochroman-4-one, 8-methyl-, 1,1-dioxide as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of thiochroman-4-one, 8-methyl-, 1,1-dioxide can be achieved through a variety of methods. One of the most common methods involves the reaction of 4-hydroxy-2-methylacetophenone with thioacetic acid in the presence of a catalyst. This reaction leads to the formation of thiochroman-4-one, which is then oxidized to thiochroman-4-one, 8-methyl-, 1,1-dioxide using hydrogen peroxide.
Applications De Recherche Scientifique
Thiochroman-4-one, 8-methyl-, 1,1-dioxide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the use of this compound as an anti-cancer agent. Studies have shown that thiochroman-4-one, 8-methyl-, 1,1-dioxide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
Propriétés
Numéro CAS |
16723-54-9 |
|---|---|
Nom du produit |
Thiochroman-4-one, 8-methyl-, 1,1-dioxide |
Formule moléculaire |
C10H10O3S |
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
8-methyl-1,1-dioxo-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C10H10O3S/c1-7-3-2-4-8-9(11)5-6-14(12,13)10(7)8/h2-4H,5-6H2,1H3 |
Clé InChI |
ICENNGTVIUFMJQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=O)CCS2(=O)=O |
SMILES canonique |
CC1=C2C(=CC=C1)C(=O)CCS2(=O)=O |
Synonymes |
8-Methyl-3,4-dihydro-4-oxo-2H-1-benzothiopyran 1,1-dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



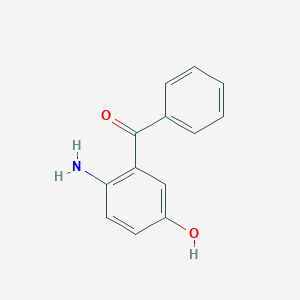
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)

